![molecular formula C19H24N6O2 B5570806 N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)
N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine
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Description
Synthesis Analysis
The synthesis of related compounds, such as N-aryl(pyrimidinyl) piperazinylalkyl (hydroxyalkyl) derivatives of tetra- and hexahydropyrido[3,4-d]pyridazines, has been described, illustrating the intricate processes involved in constructing such complex molecules. These syntheses often involve multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce the desired functional groups and heterocyclic frameworks (H. Śladowska et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine often features a complex arrangement of atoms and bonds. Structural elucidation techniques such as X-ray crystallography and NMR spectroscopy play a crucial role in confirming the geometry, connectivity, and stereochemistry of these molecules. For instance, structural and electronic properties of anticonvulsant drugs with related heterocyclic frameworks have been studied, shedding light on the molecular interactions and conformations that contribute to their biological activities (G. Georges et al., 1989).
Scientific Research Applications
Novel Diamino Derivatives of Triazolotriazine
Research into piperazine derivatives of triazolotriazine has demonstrated their potency and selectivity as adenosine A2a receptor antagonists. Such compounds have shown oral activity in rodent models of Parkinson's disease, highlighting their potential in neurological research and therapy development (Vu et al., 2004).
Heterocyclic Compounds in Pharmaceuticals
Nitrogen-containing heterocyclic compounds, including pyridines and pyrazines, play significant roles in the development of pharmaceuticals and agrochemicals. Their high biological activity makes them integral to various applications, from herbicides and insecticides to vitamins and pharmaceutical intermediates (Higasio & Shoji, 2001).
Synthesis and Biological Activity of Thiazolopyridazinones
The development of novel compounds for analgesic and anti-inflammatory activities includes research on thiazolopyridazinones. These compounds, synthesized with variations in nitrogen-containing groups, demonstrate the exploration of nitrogen heterocycles for therapeutic applications (Demchenko et al., 2015).
Anticancer Activity of Piperazine-2,6-dione Derivatives
Research on piperazine-2,6-dione derivatives has investigated their potential in anticancer therapy. Through condensation reactions and subsequent screenings, certain compounds have shown promising activity against various cancer cell lines, highlighting the role of such molecules in cancer research (Kumar et al., 2013).
Enamines in Heterocyclic Synthesis
Enamines play a crucial role in heterocyclic synthesis, offering an efficient route to pyridazinone derivatives. This research demonstrates the versatility of nitrogen-containing compounds in synthesizing new molecules with potential pharmacological applications (Darwish et al., 2011).
properties
IUPAC Name |
[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-14-4-5-16(20-13-14)21-17-6-7-18(23-22-17)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h4-7,13,15H,2-3,8-12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXZHEXDADHXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone |
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